3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile
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Overview
Description
3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile is an organic compound that belongs to the class of benzodioxins and methoxyphenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
Formation of the Oxopropanenitrile Moiety: This can be done through condensation reactions, often using reagents like cyanide sources and carbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate reactions.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Pharmacology: Studied for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Medicine
Drug Development: Investigated as potential drug candidates or as building blocks for pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodioxins: Compounds with similar benzodioxin rings.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups.
Uniqueness
3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Conclusion
This compound is a compound of interest in various fields of scientific research
Properties
Molecular Formula |
C19H17NO5 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C19H17NO5/c1-22-14-5-3-12(4-6-14)15(11-20)18(21)13-9-16(23-2)19-17(10-13)24-7-8-25-19/h3-6,9-10,15H,7-8H2,1-2H3 |
InChI Key |
LDPXJLFKJXSYAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C(=O)C2=CC3=C(C(=C2)OC)OCCO3 |
Origin of Product |
United States |
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